molecular formula C13H16F2 B14445708 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene CAS No. 75560-80-4

1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene

Cat. No.: B14445708
CAS No.: 75560-80-4
M. Wt: 210.26 g/mol
InChI Key: JSVPKGWQHALWAG-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a difluoropropenyl group and a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, 1,1-difluoropropene, and 2-methylpropyl halide.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent unwanted side reactions. A catalyst such as aluminum chloride (AlCl3) may be used to facilitate the Friedel-Crafts alkylation reaction.

    Procedure: The benzene is first alkylated with 2-methylpropyl halide in the presence of the catalyst to form 4-(2-methylpropyl)benzene. This intermediate is then reacted with 1,1-difluoropropene under similar conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters would be essential for consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the difluoropropenyl group to a difluoropropyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further substituted with other functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: Halogens, nitrating agents, Lewis acids (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Difluoropropyl derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The difluoropropenyl group could play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene
  • 1-(1,1-Difluoroprop-1-en-2-yl)-4-ethylbenzene
  • 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylbutyl)benzene

Uniqueness

1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene is unique due to the presence of both a difluoropropenyl group and a methylpropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

75560-80-4

Molecular Formula

C13H16F2

Molecular Weight

210.26 g/mol

IUPAC Name

1-(1,1-difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene

InChI

InChI=1S/C13H16F2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9H,8H2,1-3H3

InChI Key

JSVPKGWQHALWAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=C(F)F)C

Origin of Product

United States

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